molecular formula C11H14BrNO2S B1294172 1-((2-Bromophenyl)sulfonyl)piperidine CAS No. 951883-98-0

1-((2-Bromophenyl)sulfonyl)piperidine

Cat. No. B1294172
M. Wt: 304.21 g/mol
InChI Key: QVJWVAUVIDEPPD-UHFFFAOYSA-N
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Description

The compound "1-((2-Bromophenyl)sulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological properties and are an important class of compounds in pharmaceutical research .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the use of 1,3-dicarbonyl compounds in bromodimethylsulfonium bromide-catalyzed multicomponent reactions, leading to the formation of functionalized piperidines . Another method employs polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives . Additionally, the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine has been used to prepare 1-benzhydryl-sulfonyl piperidine derivatives with antimicrobial activity .

Molecular Structure Analysis

The molecular structure and electronic properties of piperidine derivatives can be evaluated using computational methods such as Density Functional Theory (DFT). Studies have been conducted to analyze the frontier molecular orbitals, molecular electrostatic potential, and noncovalent interactions to understand the reactivity and stability of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including heterocyclization with amines , coupling with different electrophiles , and reactions with diamines to form sulfur-nitrogen heterocycles . These reactions are crucial for the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the nature of substitutions on the piperidine ring. For instance, the introduction of sulfonyl groups can significantly affect the antimicrobial activity of these compounds . The bioactivity of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine against various enzymes has been evaluated, demonstrating promising activity against butyrylcholinesterase . Moreover, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their evaluation against butyrylcholinesterase enzyme further highlights the importance of chemical modifications in determining the properties of these molecules .

Scientific Research Applications

  • Anticancer Agents Synthesis :

    • Piperidine derivatives, including those related to "1-((2-Bromophenyl)sulfonyl)piperidine", have been synthesized and evaluated for their potential as anticancer agents. Compounds with a 1,3,4-oxadiazole structure appended to a piperidine core showed promising results against cancer cells (Rehman et al., 2018).
  • Antimicrobial Activity :

    • Derivatives of "1-((2-Bromophenyl)sulfonyl)piperidine" have shown potent antimicrobial activities. For instance, compounds synthesized from piperidine and sulfonyl chlorides exhibited significant growth inhibition against various bacterial strains (Vinaya et al., 2009).
  • Enzyme Inhibition :

    • Piperidine sulfonamide derivatives have been evaluated for their ability to inhibit enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, which are significant for various therapeutic applications, including Alzheimer's disease (Khalid et al., 2013).
  • Antioxidant Capacity :

    • Some synthesized sulfonyl hydrazone compounds containing piperidine structures have demonstrated notable antioxidant activities, which could be beneficial in the treatment of diseases caused by oxidative stress (Karaman et al., 2016).
  • Diabetes Treatment :

    • Piperidine-based sulfonamides have been synthesized and tested for their potential in treating type II diabetes, showing promising results as inhibitors of the α-glucosidase enzyme, a target for diabetes management (ur-Rehman et al., 2018).
  • Synthesis of Heterocyclic Compounds :

    • "1-((2-Bromophenyl)sulfonyl)piperidine" and its derivatives have been used in the synthesis of various heterocyclic compounds with potential biological activities. These include pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives (Ammar et al., 2004).

Safety And Hazards

The compound should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(2-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWVAUVIDEPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650047
Record name 1-(2-Bromobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromophenyl)sulfonyl)piperidine

CAS RN

951883-98-0
Record name 1-(2-Bromobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wilt, S Kodani, TNH Le, L Nguyen, N Vo, T Ly… - Bioorganic …, 2020 - Elsevier
Multitarget-directed ligands are a promising class of drugs for discovering innovative new therapies for difficult to treat diseases. In this study, we designed dual inhibitors targeting the …
Number of citations: 8 www.sciencedirect.com
SR WILT - 2022 - scholarworks.calstate.edu
Fatty acid amide hydrolase (FAAH) is a membrane protein that hydrolyzes endocannabinoids, such as anandamide, which possesses analgesic, anti-inflammatory, and anti-fibrotic …
Number of citations: 0 scholarworks.calstate.edu

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